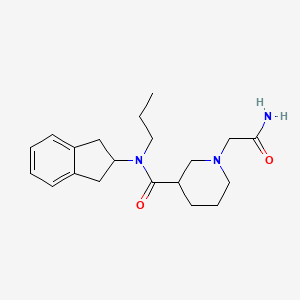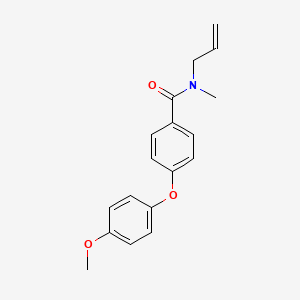![molecular formula C19H20F2N2O B5902452 3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B5902452.png)
3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as A-967079 and is a selective antagonist of the TRPA1 ion channel.
Mécanisme D'action
A-967079 is a selective antagonist of the TRPA1 ion channel, which is involved in the detection of noxious stimuli such as cold, heat, and chemical irritants. By blocking the activity of this ion channel, A-967079 can reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that A-967079 can reduce pain and inflammation in animal models of pain. The compound has also been found to have anti-inflammatory effects in models of arthritis and colitis. Additionally, A-967079 has been shown to have anxiolytic effects in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using A-967079 in lab experiments is its selectivity for the TRPA1 ion channel, which allows researchers to study the specific effects of blocking this channel. However, one limitation of using A-967079 is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are several potential future directions for research involving A-967079. One area of interest is the development of more potent TRPA1 antagonists that could be used in clinical settings for the treatment of pain and inflammation. Another area of interest is the study of the role of TRPA1 in other physiological processes, such as taste and touch sensation. Finally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of A-967079.
Méthodes De Synthèse
The synthesis of A-967079 involves a multi-step process that begins with the reaction of 2-bromo-5-fluoropyridine with tert-butylamine to form 2-tert-butylamino-5-fluoropyridine. This intermediate is then reacted with 3-phenylprop-2-enal to form 3-phenylprop-2-en-1-yl-2-tert-butylamino-5-fluoropyridine. The final step involves the reaction of this intermediate with 2,2,2-trifluoro-N-methyl-N-(phenylsulfonyl)acetamide to form A-967079.
Applications De Recherche Scientifique
A-967079 has been studied for its potential applications in a variety of scientific research areas, including pain management, neurobiology, and pharmacology. The compound has been found to have analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
3,5-difluoro-N-(2-methylpropyl)-N-[(E)-3-phenylprop-2-enyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-14(2)13-23(10-6-9-15-7-4-3-5-8-15)19(24)18-17(21)11-16(20)12-22-18/h3-9,11-12,14H,10,13H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPTBVKMXPHDC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC=CC1=CC=CC=C1)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C/C=C/C1=CC=CC=C1)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isoxazol-3-ylethyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B5902373.png)
![3-(3-methoxyphenyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}propanamide](/img/structure/B5902388.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5902393.png)
![4-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)pyridine](/img/structure/B5902395.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5902397.png)



![2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate](/img/structure/B5902429.png)
![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(2-morpholin-4-yl-2-oxoethoxy)benzyl]ethanamine](/img/structure/B5902460.png)

amine](/img/structure/B5902464.png)
![2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5902471.png)